molecular formula C17H23N5O2S2 B2782488 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide CAS No. 898462-30-1

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2782488
CAS No.: 898462-30-1
M. Wt: 393.52
InChI Key: XIMMZBHAOGSGLG-UHFFFAOYSA-N
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Description

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Mechanism of Action

The bioactive properties of thiadiazole derivatives are generally connected with the fact that the thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication, permitting them to inhibit replication of both bacterial and cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring and the subsequent functionalization to introduce the tert-butylcarbamoylamino and sulfanyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds, offering advantages in terms of reaction control and scalability .

Chemical Reactions Analysis

Types of Reactions

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Properties

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2S2/c1-11-5-7-12(8-6-11)9-18-13(23)10-25-16-22-21-15(26-16)19-14(24)20-17(2,3)4/h5-8H,9-10H2,1-4H3,(H,18,23)(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMMZBHAOGSGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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